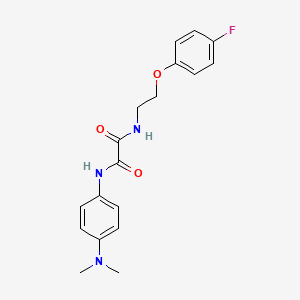
N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-(4-fluorophenoxy)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-22(2)15-7-5-14(6-8-15)21-18(24)17(23)20-11-12-25-16-9-3-13(19)4-10-16/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGNDNPSFNLIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, with the CAS number 903306-79-6, is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C23H30FN5O2
Molecular Weight : 427.5 g/mol
Structure : The compound features a dimethylamino group and a fluorophenoxy group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Histone Deacetylases (HDACs) : Preliminary studies suggest that this compound may act as an HDAC inhibitor, which can lead to increased acetylation of histones and subsequent modulation of gene expression associated with cell cycle regulation and apoptosis .
- Cell Cycle Arrest and Apoptosis Induction : In vitro studies indicate that compounds with similar structural motifs can induce G1 phase arrest and apoptosis in cancer cell lines, suggesting a potential mechanism for antitumor activity .
Biological Activity Data
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The compound's ability to increase acetyl-histone H3 levels correlated with enhanced apoptosis rates.
-
Xenograft Models
- In vivo experiments using SKM-1 xenograft models revealed that oral administration of the compound led to substantial tumor regression compared to controls. Notably, the compound showed improved efficacy in models with intact immune systems, highlighting its potential as an immunotherapeutic agent .
- Comparative Analysis with Other Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


